molecular formula C7H10N2O B14653784 6-Isocyanatohexanenitrile CAS No. 51298-93-2

6-Isocyanatohexanenitrile

Cat. No.: B14653784
CAS No.: 51298-93-2
M. Wt: 138.17 g/mol
InChI Key: VOEHPGNQQRPOOU-UHFFFAOYSA-N
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Description

6-Isocyanatohexanenitrile is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a nitrile group (-C≡N) within its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isocyanatohexanenitrile can be synthesized through several methods. One common approach involves the reaction of hexamethylene diisocyanate with a suitable nitrile source under controlled conditions. Another method includes the substitution reaction where alcohols or thiols are treated with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phosgene and amines. The process requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxides and other oxygenated derivatives.

    Reduction: Primary amines.

    Substitution: Urethanes and ureas

Scientific Research Applications

6-Isocyanatohexanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential in modifying biomolecules and creating bioconjugates.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polyurethanes and other advanced materials

Mechanism of Action

The mechanism of action of 6-Isocyanatohexanenitrile involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of urethanes and ureas, where the isocyanate group reacts with hydroxyl or amine groups. The nitrile group can also participate in various reactions, including hydrolysis and reduction .

Comparison with Similar Compounds

Uniqueness of 6-Isocyanatohexanenitrile: this compound is unique due to the presence of both isocyanate and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .

Properties

CAS No.

51298-93-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-isocyanatohexanenitrile

InChI

InChI=1S/C7H10N2O/c8-5-3-1-2-4-6-9-7-10/h1-4,6H2

InChI Key

VOEHPGNQQRPOOU-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CCN=C=O

Origin of Product

United States

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